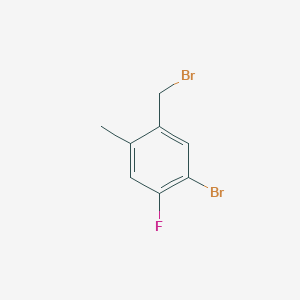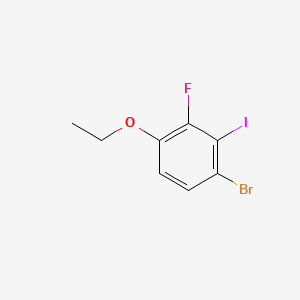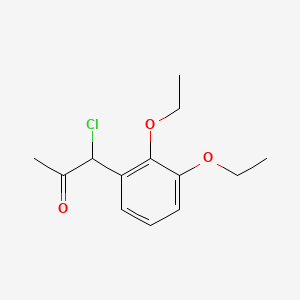
5-Bromo-4-fluoro-2-methylbenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methylbenzyl bromide typically involves the bromination of 4-fluoro-2-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Carried out in aqueous or organic solvents under reflux conditions.
Reduction: Conducted in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields 5-Bromo-4-fluoro-2-methylbenzoic acid.
Reduction: Results in 5-Bromo-4-fluoro-2-methylbenzyl alcohol.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-methylbenzyl bromide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The presence of electron-withdrawing fluorine enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This compound can interact with various molecular targets, depending on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar structure but with an amino group instead of a bromomethyl group.
5-Bromo-2-fluoro-4-methylaniline: Another derivative with different substitution patterns on the benzene ring.
Uniqueness
5-Bromo-4-fluoro-2-methylbenzyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and methyl groups on the benzene ring makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C8H7Br2F |
|---|---|
Poids moléculaire |
281.95 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7Br2F/c1-5-2-8(11)7(10)3-6(5)4-9/h2-3H,4H2,1H3 |
Clé InChI |
BLPBWORUCNGIIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CBr)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)




![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)



![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)




